molecular formula C24H21NO3 B11638394 2-[4-(4-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-[4-(4-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B11638394
M. Wt: 371.4 g/mol
InChI Key: LKEHHQUMGGWURZ-UHFFFAOYSA-N
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Description

2-[4-(4-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound with a unique structure that combines aromatic and cyclopropane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps:

    Formation of the Aromatic Ether: The initial step involves the synthesis of 4-(4-methylphenoxy)phenyl, which can be achieved through a nucleophilic aromatic substitution reaction between 4-methylphenol and 4-fluorobenzene in the presence of a base such as potassium carbonate.

    Cyclopropanation: The next step is the formation of the cyclopropane ring. This can be done using a Simmons-Smith reaction, where the aromatic ether is treated with diiodomethane and a zinc-copper couple.

    Isoindole Formation: The final step involves the formation of the isoindole ring. This can be achieved through a cyclization reaction involving the intermediate product from the previous step and a suitable diene under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the cyclopropane ring, potentially opening it to form more stable structures.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Open-chain derivatives of the cyclopropane ring.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers with unique mechanical properties or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-methylphenoxy)phenyl]cyclopropane-1,3-dione: Similar structure but lacks the isoindole ring.

    4-(4-methylphenoxy)phenylacetic acid: Similar aromatic ether structure but with a different functional group.

Uniqueness

The uniqueness of 2-[4-(4-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione lies in its combination of aromatic, cyclopropane, and isoindole rings, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

4-[4-(4-methylphenoxy)phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione

InChI

InChI=1S/C24H21NO3/c1-13-2-6-15(7-3-13)28-16-8-4-14(5-9-16)25-23(26)21-17-10-11-18(20-12-19(17)20)22(21)24(25)27/h2-11,17-22H,12H2,1H3

InChI Key

LKEHHQUMGGWURZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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